

# An In-depth Technical Guide to Benzylidimethylstearylammmonium Chloride (CAS 122-19-0)

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## Compound of Interest

**Compound Name:** *Benzylidimethylstearylammmonium chloride*

**Cat. No.:** *B030447*

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## Introduction

**Benzylidimethylstearylammmonium chloride** (BDMSAC), also known as Stearalkonium Chloride, is a quaternary ammonium compound with the CAS number 122-19-0. It is a cationic surfactant widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial applications.<sup>[1][2]</sup> Its molecular structure, featuring a long hydrophobic stearyl chain, a hydrophilic quaternary ammonium headgroup, and a benzyl group, imparts a unique combination of surface-active, antimicrobial, and conditioning properties. This guide provides a comprehensive technical overview of BDMSAC, focusing on its physicochemical properties, biological activities, and relevant experimental methodologies.

## Physicochemical Properties

BDMSAC is typically a white to light yellow solid, powder, or viscous liquid, depending on its purity.<sup>[3]</sup> It is soluble in water and various organic solvents such as ethanol, chloroform, benzene, and acetone.<sup>[4]</sup> As a cationic surfactant, it effectively reduces surface tension. The pH of a 1% aqueous solution typically ranges from 5 to 8.<sup>[5]</sup>

Table 1: Physicochemical Properties of **Benzylidimethylstearylammmonium Chloride**

| Property                 | Value   | Reference(s) |
|--------------------------|---|--------------|
| CAS Number               | 122-19-0  | [3][6]       |
| Molecular Formula        | C <sub>27</sub> H <sub>50</sub> ClN                     | [5][6]       |
| Molecular Weight         | 424.15 g/mol  | [5][6]       |
| Appearance               | White to light yellow solid, powder, or viscous liquid  | [3]          |
| Solubility               | Soluble in water, ethanol, chloroform, benzene, acetone | [4]          |
| pH (1% aqueous solution) | 5 - 8   | [5]          |
| Melting Point            | Approximately 230°C (literature value)                  | [7]          |
| Boiling Point            | Decomposes at 120°C (literature value)                  | [4][7]       |

## Mechanism of Action

The primary mechanism of action for **benzyldimethylstearylammomium chloride**, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.<sup>[8]</sup> The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids and proteins. This electrostatic interaction facilitates the insertion of the long hydrophobic stearyl tail into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.<sup>[4]</sup>

At sub-inhibitory concentrations, it can induce morphological changes in bacteria, such as filamentation in *Escherichia coli*.<sup>[9]</sup>

## Biological Activities and Applications in Drug Development

**Benzylidimethylstearylammomium chloride** exhibits a broad spectrum of biological activities, making it a valuable compound in drug development and formulation.

## Antimicrobial Activity

BDMSAC is an effective biocide against a wide range of bacteria and fungi.<sup>[8]</sup> Its antimicrobial efficacy makes it suitable for use as a preservative in pharmaceutical and cosmetic formulations to prevent microbial contamination.<sup>[1]</sup>

Table 2: Antimicrobial Activity of Related Quaternary Ammonium Compounds

| Microorganism         | Compound  | MIC (µg/mL) | Reference(s) |
|-----------------------|---|-------------|--------------|
| Staphylococcus aureus | Alkyldimethylbenzylammomium chloride (ADBAC)    | 0.4 - 1.8   | [6][7][10]   |
| Escherichia coli      | Alkyldimethylbenzylammomium chloride (ADBAC)    | ≤16         | [11]         |
| Candida albicans      | C16(DAPACl)2 (a dicephalic cationic surfactant) | 16          | [12]         |

Note: MIC values for **Benzylidimethylstearylammomium chloride** are not readily available in the provided search results. The data presented is for structurally similar quaternary ammonium compounds and may serve as a reference.

## Cytotoxicity

As a membrane-active agent, **benzylidimethylstearylammomium chloride** can exhibit cytotoxicity, particularly at higher concentrations. This is a critical consideration in its application in drug formulations and personal care products. The mode of cell death induced can be dose-dependent, with necrosis occurring at high concentrations and apoptosis at lower concentrations.<sup>[13]</sup>

Table 3: Toxicological Data for **Benzylidimethylstearylammomium Chloride**

| Test            | Species | Result  | Reference(s) |
|-----------------|---------|---|--------------|
| Acute Oral LD50 | Rat     | 0.5 - 1.25 g/kg (25% aqueous solution)                              | [8]          |
| Acute Oral LD50 | Mouse   | 0.760 g/kg  | [14]         |
| Skin Irritation | Human   | Can cause irritation, especially in individuals with sensitive skin | [15]         |

Note: Specific IC50 values for **Benzylidimethylstearylammomium chloride** on human cell lines were not found in the provided search results. The data indicates a moderate hazard, with concerns for skin irritation and potential for inflammatory responses at high doses.[15]

## Skin Permeation Enhancement

Cationic surfactants like **benzylidimethylstearylammomium chloride** can act as skin permeation enhancers, facilitating the transdermal delivery of drugs.[11] The mechanism is believed to involve the disruption of the stratum corneum's lipid barrier, thereby increasing the permeability of the skin to co-administered therapeutic agents. This effect is attributed to the interaction of the surfactant with intercellular keratin and the swelling of the stratum corneum. [11]

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of **benzylidimethylstearylammomium chloride**.

## Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in a suitable broth medium to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Serial Dilution: Prepare a series of twofold dilutions of **benzyldimethylstearylammomium chloride** in a 96-well microtiter plate using the appropriate broth medium.
- Inoculation: Add an equal volume of the prepared inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
- Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

## Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

- Cell Seeding: Seed human cell lines (e.g., human dermal fibroblasts, keratinocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **benzyldimethylstearylammomium chloride** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is a common apparatus used to study the permeation of substances through skin.

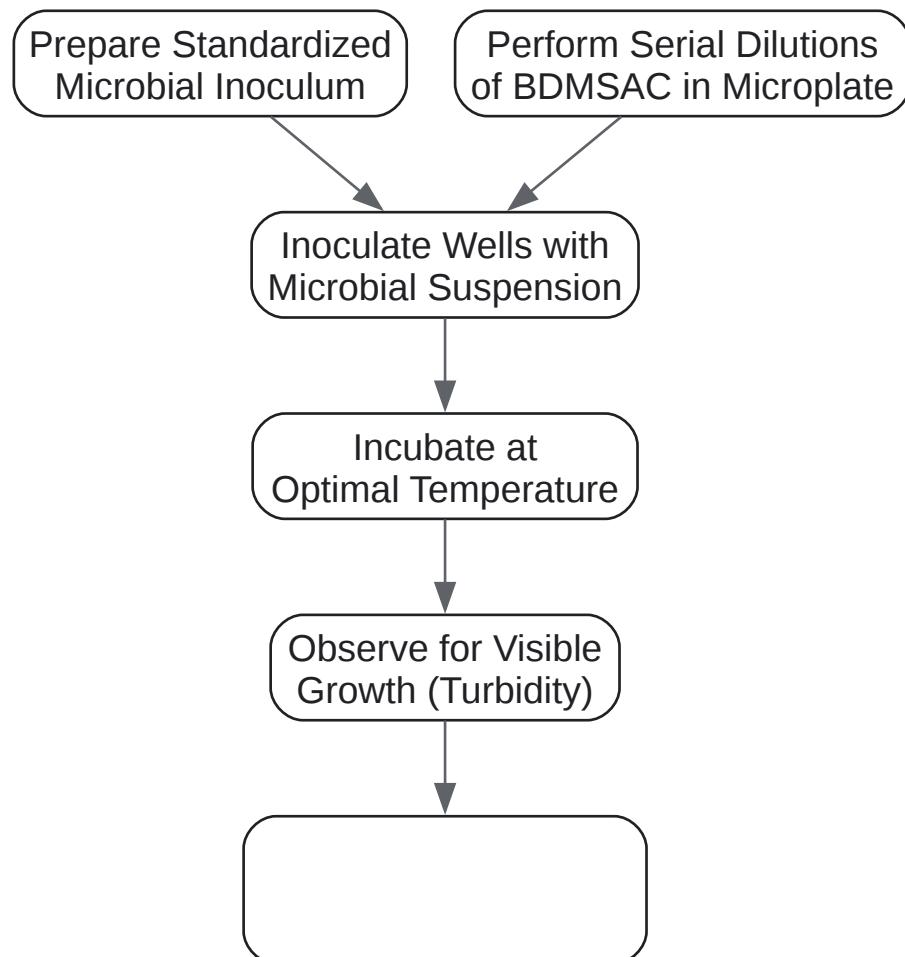
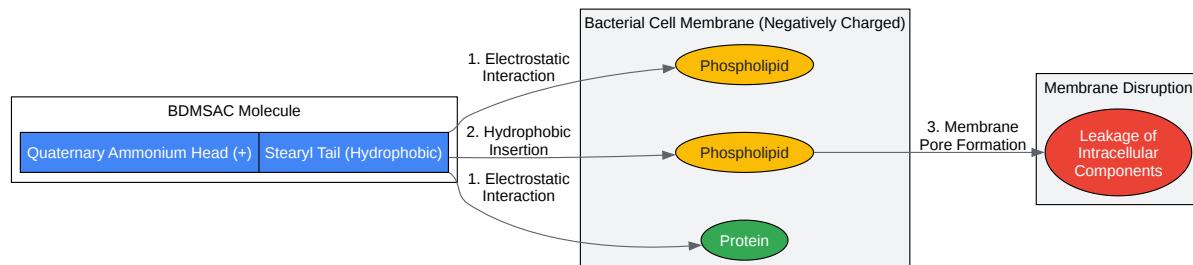
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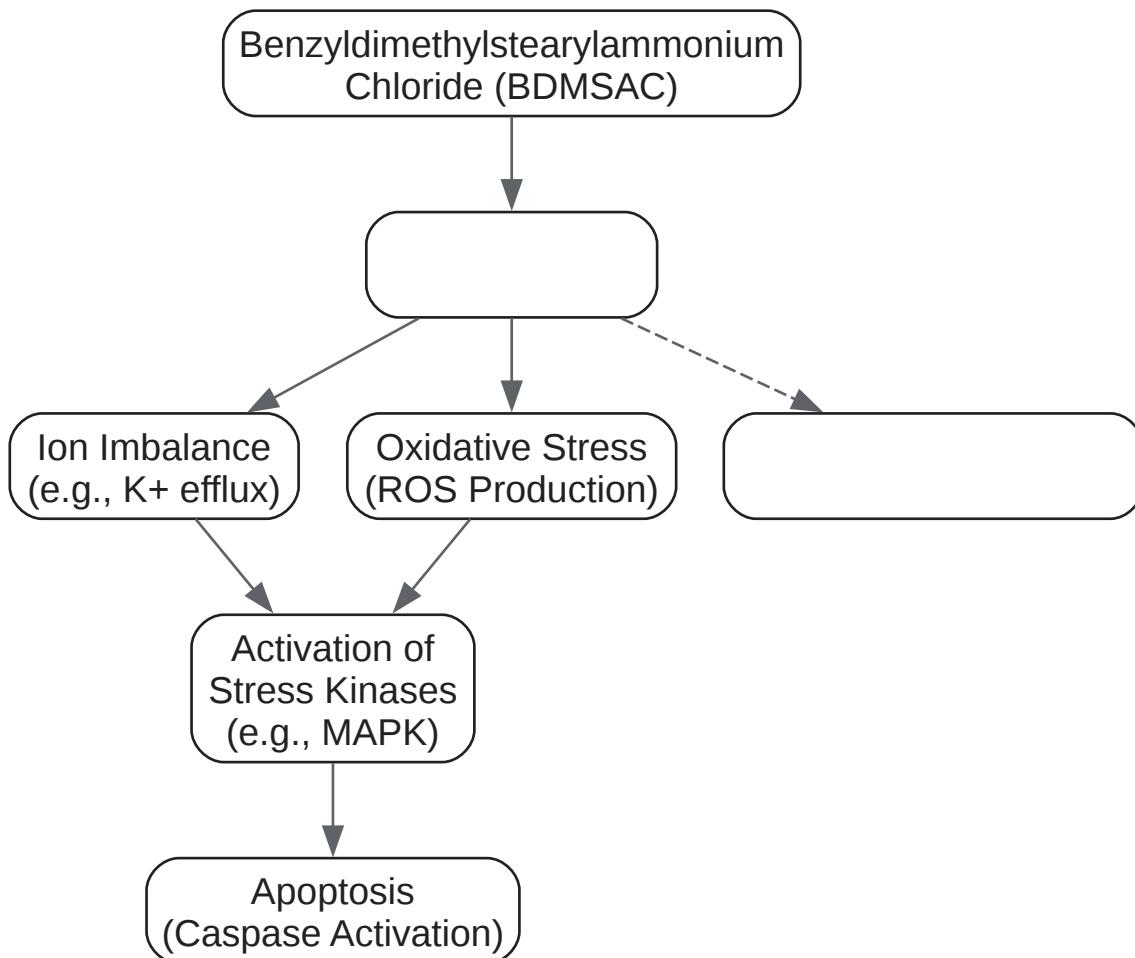
- Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Formulation Application: Apply a formulation containing the drug and **benzyldimethylstearylammomium chloride** as a permeation enhancer to the surface of the skin in the donor compartment.
- Receptor Phase: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature (typically 32°C or 37°C) with continuous stirring.
- Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh receptor fluid.
- Quantification: Analyze the concentration of the permeated drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio (the ratio of flux with the enhancer to the flux without the enhancer).

## Visualizations

### Proposed Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism by which **benzyldimethylstearylammomium chloride** disrupts a bacterial cell membrane.





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